molecular formula C11H15NO3 B1378507 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate CAS No. 1559064-07-1

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate

Cat. No. B1378507
CAS RN: 1559064-07-1
M. Wt: 209.24 g/mol
InChI Key: AHNWVJZRGNRYQB-UHFFFAOYSA-N
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Description

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate is a chemical compound with the molecular formula C11H13NO2. It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1(N)C2=CC=CC=C2CCC1.[H]Cl . This indicates that the compound contains a carboxylic acid group (O=C(O)) and an amino group (N) attached to a tetrahydro-1-naphthalene ring .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 227.69 . The InChI key, which is a unique identifier for chemical substances, is RCMFQTWGBQONDW-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the naphthalene moiety into more complex molecules, which can be crucial for the synthesis of various organic compounds .

Pharmaceuticals

In pharmaceutical research, this compound is used to develop protease inhibitors. Protease inhibitors are a class of antiviral drugs that are particularly important in the treatment of HIV/AIDS and Hepatitis C .

Agrochemicals

The agricultural industry benefits from this compound as it serves as an intermediate in the synthesis of agrochemicals. These chemicals are essential for the development of new pesticides and herbicides .

Dyestuff Industry

The dyestuff industry utilizes this compound for the production of dyes. The naphthalene core is a common structure in many dye molecules, imparting color properties to the final product .

Chiral Amine Derivative Studies

As a chiral amine derivative, this compound is used in studies for real-time chiral discrimination of enantiomers. This is significant in the development of drugs, as the chirality of a molecule can affect its biological activity .

Kinetic Resolution Studies

This compound is also employed in kinetic resolution studies of chiral amines using ω-transaminase in an enzyme-membrane reactor. Kinetic resolution is a method used to separate enantiomers based on their different reaction rates .

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.H2O/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNWVJZRGNRYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1559064-07-1
Record name 1-Naphthalenecarboxylic acid, 1-amino-1,2,3,4-tetrahydro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559064-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate
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Reactant of Route 6
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate

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